molecular formula C10H14N2O4 B14852659 Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate

Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate

Cat. No.: B14852659
M. Wt: 226.23 g/mol
InChI Key: LEGBNGZWEGHGCK-UHFFFAOYSA-N
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Description

Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can undergo reactions that lead to the formation of reactive intermediates, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (5-methylisoxazol-3-YL)carbamate: Similar structure but lacks the formyl group.

    Tert-butyl (4-bromo-3-methylisoxazol-5-YL)carbamate: Contains a bromine atom instead of a formyl group.

    Tert-butyl (4-formyl-1,3-oxazol-5-YL)methylcarbamate: Contains an oxazole ring instead of an isoxazole ring.

Uniqueness

Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate is unique due to the presence of both the formyl group and the isoxazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

tert-butyl N-(4-formyl-5-methyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C10H14N2O4/c1-6-7(5-13)8(12-16-6)11-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,12,14)

InChI Key

LEGBNGZWEGHGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)NC(=O)OC(C)(C)C)C=O

Origin of Product

United States

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